molecular formula C16H14N2O2S B186808 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide CAS No. 101350-88-3

3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide

Cat. No. B186808
M. Wt: 298.4 g/mol
InChI Key: RVRPQUZFIPCUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide, also known as Benzothiazine, is an organic compound with a molecular formula of C15H11N2O2S. Benzothiazine is a heterocyclic compound that contains a thiazine ring fused to a benzene ring. This compound has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are responsible for the inflammation associated with arthritis.

Biochemical And Physiological Effects

3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help to protect the body against oxidative stress.

Advantages And Limitations For Lab Experiments

3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound at a lower cost. Another area of research is the development of new applications for the compound, such as its use in the treatment of other diseases besides cancer and arthritis. Additionally, research can be directed towards understanding the mechanism of action of 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee in more detail, which can help to identify new targets for drug development.

Synthesis Methods

3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee can be synthesized through a variety of methods. One common method involves the reaction of 2-aminobenzophenone with sulfur and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee. Another method involves the reaction of o-nitrobenzylideneaniline with thioacetamide in the presence of a catalyst.

Scientific Research Applications

3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has been the subject of scientific research due to its potential applications in the field of medicine. Research has shown that 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.

properties

CAS RN

101350-88-3

Product Name

3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-phenylacetamide

InChI

InChI=1S/C16H14N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,17,19)(H,18,20)

InChI Key

RVRPQUZFIPCUAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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